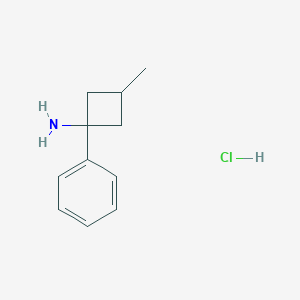

3-Methyl-1-phenylcyclobutan-1-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

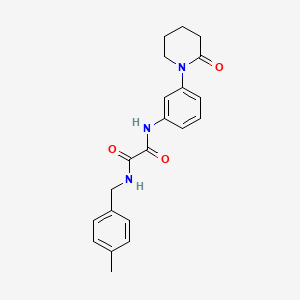

Facilitating Synthesis of Biologically Active Compounds : Research has shown that derivatives of cyclobutanones, like 3-Methyl-1-phenylcyclobutan-1-amine;hydrochloride, are pivotal in the synthesis of VLA-4 antagonists, which have medical significance. For example, a study demonstrated the synthesis of a variety of cyclobuta-1,3-diones with a phenylalanine-derived primary amine, leading to compounds that act as VLA-4 antagonists (Brand et al., 2003).

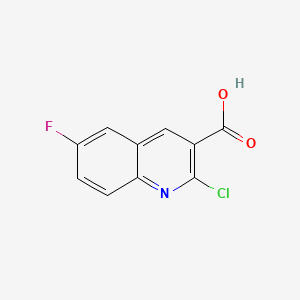

Development of Enzyme Inhibitors : Cyclobutanone derivatives are also used in creating enzyme inhibitors. A study detailed the preparation of a protected 2-aminocyclobutanone as a synthon for developing inhibitors of hydrolase enzymes, including serine proteases and metalloproteases (Habeeb Mohammad et al., 2020).

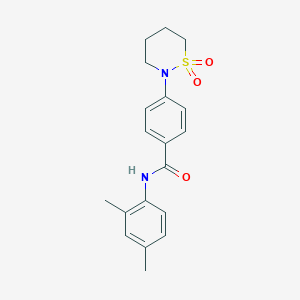

Antimicrobial Applications : The application extends to antimicrobial properties as well. For instance, novel azetidine-2-one derivatives of 1H-benzimidazole, which can be related structurally to cyclobutane compounds, demonstrated significant antibacterial and cytotoxic activity in a study (Noolvi et al., 2014).

Materials Science

Nuclear Magnetic Resonance (NMR) Studies : Cyclobutane derivatives are often subjects in NMR studies. A research investigated the NMR properties of 1,1-difluoro-3-phenylcyclobutane derivatives, which is related to the structural family of 3-Methyl-1-phenylcyclobutan-1-amine;hydrochloride (Takahashi, 1962).

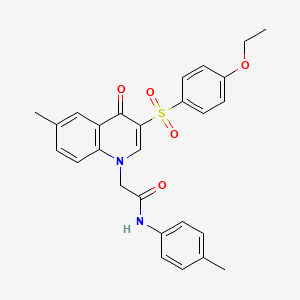

Corrosion Inhibition : Research into amine derivatives has found applications in corrosion inhibition. A study on four amine derivative compounds, including a compound structurally similar to 3-Methyl-1-phenylcyclobutan-1-amine;hydrochloride, showed that they are effective corrosion inhibitors for mild steel in HCl medium (Boughoues et al., 2020).

Organic Chemistry

- Ring-Opening Reactions : Cyclobutan-1-amine derivatives are used in Lewis acid-catalyzed ring-opening reactions. For instance, a study described the ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles, a process that maintains enantiomeric purity (Lifchits & Charette, 2008).

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-methyl-1-phenylcyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-9-7-11(12,8-9)10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNBOKKMVDQTNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C1)(C2=CC=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2,6-dimethyl-4H-[1,3'-bipyridin]-4-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2401469.png)

![4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2401482.png)

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2401486.png)

![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2401488.png)